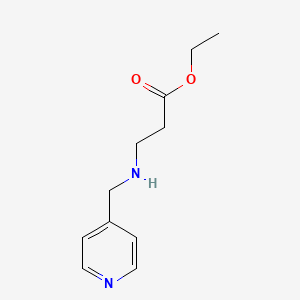

beta-Alanine, N-(4-pyridinylmethyl)-, ethyl ester

Description

β-Alanine, N-(4-pyridinylmethyl)-, ethyl ester (CAS: 1223061-77-5) is a synthetic β-alanine derivative characterized by a 4-pyridinylmethyl substituent on the amino group and an ethyl ester moiety on the carboxylate group. This compound has garnered attention in medicinal chemistry due to its role as a key intermediate or active component in enzyme inhibitors. For example, it is part of the lysine demethylase inhibitor GSK-J4 (N-[2-(2-pyridinyl)-6-(1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-4-pyrimidinyl]-β-alanine ethyl ester), which regulates epigenetic pathways . Its structural features, including the pyridine ring and ester group, influence solubility, bioavailability, and target binding.

Properties

IUPAC Name |

ethyl 3-(pyridin-4-ylmethylamino)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-2-15-11(14)5-8-13-9-10-3-6-12-7-4-10/h3-4,6-7,13H,2,5,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPIXQGXKUHONTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCNCC1=CC=NC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201260045 | |

| Record name | N-(4-Pyridinylmethyl)-β-alanine ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201260045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131436-67-4 | |

| Record name | N-(4-Pyridinylmethyl)-β-alanine ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131436-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Pyridinylmethyl)-β-alanine ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201260045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-Alanine, N-(4-pyridinylmethyl)-, ethyl ester can be achieved through several synthetic routes. One common method involves the reaction of beta-alanine with 4-pyridinylmethyl chloride in the presence of a base such as triethylamine. The resulting N-(4-pyridinylmethyl)-beta-alanine is then esterified with ethanol in the presence of a catalyst like sulfuric acid to yield the ethyl ester .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the pyridine ring or the ester group, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where halogenated derivatives can be formed.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a catalyst.

Major Products:

Oxidation: N-oxide derivatives of the pyridine ring.

Reduction: Reduced forms of the ester or pyridine ring.

Substitution: Halogenated derivatives of the pyridine ring.

Scientific Research Applications

Chemistry: In organic synthesis, beta-Alanine, N-(4-pyridinylmethyl)-, ethyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new chemical entities .

Biology and Medicine: It is investigated for its role in drug design, especially in the development of inhibitors for specific enzymes or receptors .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates. Its reactivity and versatility make it suitable for various applications, including the manufacture of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of beta-Alanine, N-(4-pyridinylmethyl)-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π interactions or hydrogen bonding with target proteins, influencing their activity. The ester group can undergo hydrolysis, releasing the active beta-alanine derivative, which can further interact with biological pathways .

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Pyridinylmethyl vs. Other Aromatic/Functional Groups

N-[[2-[[(4-Cyanophenyl)amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-β-alanine ethyl ester This analogue incorporates a benzimidazole core and a 4-cyanophenyl group. However, the increased hydrophobicity may reduce aqueous solubility compared to the simpler 4-pyridinylmethyl derivative .

Ethyl N-acetyl-N-butyl-β-alaninate (IR3535) A non-ionic insect repellent, this compound replaces the pyridinylmethyl group with acetyl and butyl chains.

Ester Group Variations

β-Alanine Methyl Ester Hydrochloride The methyl ester variant (synthesized via β-alanine reflux in methanol with concentrated H₂SO₄) shows faster hydrolysis rates than the ethyl ester due to lower steric hindrance. This property is advantageous in prodrug systems requiring rapid release of the active acid .

Isopropyl and Ethyl Ester Prodrugs of L-767,679 In studies comparing fibrinogen receptor antagonist prodrugs, ethyl esters exhibited superior hydrolysis rates to isopropyl esters in human liver microsomes (formation rate: ethyl > isopropyl). Ethyl esters also demonstrated higher oral bioavailability in dogs and monkeys, attributed to balanced lipophilicity and enzymatic stability .

Functional Comparisons

Table 1: Key Properties of β-Alanine Derivatives

Antioxidant Activity

Thiazolidinone derivatives of β-alanine ethyl ester (e.g., compound 16 in ) exhibit potent antioxidant activity, with DPPH radical scavenging efficiency (~91.6%) comparable to ascorbic acid. The nitro group at the para position of the phenyl ring enhances electron-withdrawing effects, stabilizing radical intermediates . In contrast, the 4-pyridinylmethyl derivative lacks significant antioxidant properties due to the absence of redox-active moieties.

Enzyme Inhibition

The 4-pyridinylmethyl derivative’s inhibition of KDM5B (a histone demethylase) underscores the importance of the pyridine ring in coordinating metal ions (e.g., Fe²⁺) in enzyme active sites. Substituting pyridine with non-aromatic groups (e.g., acetyl in IR3535) abolishes this activity .

Metabolic Stability

Ethyl esters generally show slower hydrolysis than methyl esters, reducing premature acid release. For instance, L-767,679 ethyl ester maintains stability in intestinal S9 fractions, whereas methyl esters hydrolyze rapidly in hepatic microsomes . The 4-pyridinylmethyl derivative’s ester group similarly balances metabolic stability and controlled hydrolysis for sustained target engagement .

Biological Activity

Beta-Alanine, N-(4-pyridinylmethyl)-, ethyl ester is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and sports nutrition. This article reviews the biological activity of this compound based on diverse research findings, including its effects on muscle performance, biochemical parameters, and potential therapeutic applications.

Chemical Structure and Properties

The compound is an ethyl ester derivative of beta-alanine, which is a non-essential amino acid. Its structure includes a pyridine ring that may influence its interaction with biological systems. Understanding these interactions is crucial for evaluating its efficacy and safety.

1. Effects on Muscle Performance

Beta-alanine is known to enhance muscle carnosine levels, which can improve exercise performance by buffering acid in muscles during high-intensity activities. Studies indicate that supplementation with beta-alanine leads to significant increases in muscle carnosine content, which correlates with improved performance metrics in both recreational and competitive athletes .

| Study | Dosage | Duration | Outcome |

|---|---|---|---|

| de Salazar et al. (2023) | 15 g/day | 30 days | Increased serum beta-alanine and improved performance metrics without significant side effects |

| Ávila-Gandía et al. (2023) | 5 g four times daily | 1 week | Attenuated performance losses in cyclists during overreaching training |

2. Biochemical Effects

Research has shown that beta-alanine supplementation can influence various biochemical parameters. In a controlled trial, participants who received sustained-release formulations of beta-alanine exhibited increases in serum triglycerides and LDL-cholesterol levels compared to baseline measures . These changes highlight the need for monitoring lipid profiles during prolonged supplementation.

| Biochemical Parameter | Baseline | Post-Supplementation |

|---|---|---|

| Triglycerides | Normal | Increased |

| LDL-Cholesterol | Normal | Increased |

| Urea Nitrogen | Normal | Increased |

3. Safety and Side Effects

While beta-alanine is generally considered safe, some individuals report paresthesia (tingling sensation) at higher doses. Most studies indicate that this side effect is mild and manageable . Monitoring is recommended for individuals consuming high doses over extended periods.

Case Studies

Several case studies have explored the effects of beta-alanine supplementation in different populations:

- Athletes : A study conducted on competitive cyclists showed that those supplemented with beta-alanine experienced improved time-trial performance compared to placebo groups .

- Recreational Users : In recreational athletes, a sustained-release formulation resulted in better bioavailability and fewer side effects than traditional formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.